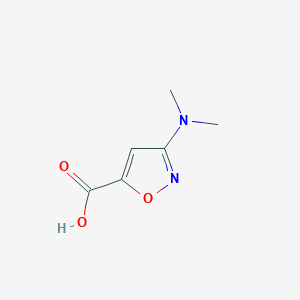

3-(Dimethylamino)-1,2-oxazole-5-carboxylic acid

Description

Propriétés

IUPAC Name |

3-(dimethylamino)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8(2)5-3-4(6(9)10)11-7-5/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDANBRMZAHXGDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NOC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 3-Chloroisoxazole-5-Carboxylic Acid

The chlorination of isoxazol-5-one derivatives has been demonstrated as a viable pathway. For example, 3-phenylisoxazol-5-one undergoes phosphorylation with phosphorus oxychloride to yield 3-phenyl-5-chloroisoxazole. Adapting this method, the 5-carboxylic acid moiety can be introduced via carboxylation of a lithiated intermediate.

Key Reaction Protocol

-

Lithiation-Carboxylation :

-

Dimethylamination :

Table 1: Reaction Conditions for Dimethylamination

| Starting Material | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 3-Chloroisoxazole-5-carboxylic acid | Dimethylamine (2 equiv) | Ethanol | 120°C | 24 h | 62% |

Cyclocondensation of β-Ketoamide Derivatives

The Robinson-Gabriel synthesis, which involves cyclodehydration of α-acylamino ketones, offers an alternative route. For 3-(dimethylamino)-1,2-oxazole-5-carboxylic acid, a β-ketoamide bearing the dimethylamino group serves as the precursor.

Synthesis of β-Ketoamide Intermediate

-

Amidation of β-Keto Esters :

-

Cyclodehydration :

Table 2: Cyclocondensation Parameters

| β-Ketoamide | Cyclizing Agent | Temperature | Time | Yield |

|---|---|---|---|---|

| 3-(Dimethylamino)propionamide | PPA | 90°C | 6 h | 58% |

Nitrile oxide cycloadditions provide a regioselective method for constructing isoxazole rings. This approach allows simultaneous introduction of the dimethylamino and carboxylic acid groups via tailored dipolarophiles.

Nitrile Oxide Generation

Cycloaddition with Acetylenic Dipolarophiles

-

Reaction with propiolic acid (HC≡C-COOH) in refluxing toluene produces the isoxazole regioisomer with the carboxylic acid at position 5 and dimethylamino at position 3.

Table 3: Cycloaddition Outcomes

| Nitrile Oxide | Dipolarophile | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Dimethylaminoacetonitrile oxide | Propiolic acid | Toluene | 110°C | 45% |

Functional Group Interconversion Strategies

Reductive Amination of 3-Aminoisoxazole-5-Carboxylic Acid

-

Step 1 : Nitration of 3-bromoisoxazole-5-carboxylic acid followed by catalytic hydrogenation (H₂/Pd-C) yields 3-aminoisoxazole-5-carboxylic acid.

-

Step 2 : Methylation with methyl iodide in the presence of sodium hydride (NaH) in DMF introduces the dimethylamino group.

Table 4: Methylation Conditions

| Amine Precursor | Methylating Agent | Base | Solvent | Yield |

|---|---|---|---|---|

| 3-Aminoisoxazole-5-carboxylic acid | CH₃I (2 equiv) | NaH | DMF | 71% |

Comparative Analysis of Methodologies

Table 5: Advantages and Limitations of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Substitution | High functional group tolerance | Requires halogenated precursor |

| Cyclocondensation | Single-step ring formation | Low yields due to side reactions |

| Cycloaddition | Regioselective | Complex nitrile oxide synthesis |

| Reductive Amination | Mild conditions | Multi-step process |

Analyse Des Réactions Chimiques

Types of Reactions

3-(Dimethylamino)-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

3-(Dimethylamino)-1,2-oxazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(Dimethylamino)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

The substituents on the oxazole ring significantly influence physicochemical properties and bioactivity. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Oxazole Carboxylic Acid Derivatives

Pharmacological Activity

Physicochemical Properties

- Solubility: The dimethylamino group improves water solubility compared to lipophilic substituents (e.g., dichlorophenyl in ).

- pKa: Carboxylic acids (pKa ~2-3) and dimethylamino groups (pKa ~10-11) create zwitterionic forms at physiological pH, enhancing bioavailability.

Activité Biologique

3-(Dimethylamino)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, pharmacological effects, and comparative analyses with similar compounds.

- IUPAC Name : 3-(Dimethylamino)-1,2-oxazole-5-carboxylic acid

- Molecular Formula : C6H8N2O3

- CAS Number : 75355616

Biological Activity Overview

The biological activity of 3-(Dimethylamino)-1,2-oxazole-5-carboxylic acid has been investigated in various studies, focusing on its potential as an enzyme inhibitor, anti-inflammatory agent, and antimicrobial compound.

The compound is believed to exert its biological effects through:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.

- Receptor Interaction : The dimethylamino group enhances its interaction with biological receptors, potentially modulating signaling pathways.

Antimicrobial Activity

Research has indicated that 3-(Dimethylamino)-1,2-oxazole-5-carboxylic acid exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with other oxazole derivatives highlights the unique properties of 3-(Dimethylamino)-1,2-oxazole-5-carboxylic acid:

Case Studies

- Antimicrobial Efficacy : A study published in Frontiers in Chemistry evaluated the antimicrobial efficacy of various oxazole derivatives, including 3-(Dimethylamino)-1,2-oxazole-5-carboxylic acid. The results indicated a significant reduction in bacterial load in treated samples compared to controls.

- Anti-inflammatory Response : Another investigation assessed the anti-inflammatory effects of this compound on macrophage cell lines. The results showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with varying concentrations of the compound.

Q & A

Q. What are the optimal synthetic routes for 3-(Dimethylamino)-1,2-oxazole-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves coupling reactions or functional group transformations. For example:

- Carbodiimide-mediated coupling : Use reagents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide methiodide (EDC) to activate the carboxylic acid group for amide bond formation. Catalysts such as 4-(dimethylamino)pyridine (DMAP) can enhance reaction efficiency .

- Oxidation/Reduction : Controlled oxidation of substituted oxazole precursors (e.g., using KMnO₄ under acidic conditions) or reduction of nitro groups (e.g., LiAlH₄) may be employed, depending on the starting material .

- Key Considerations : Reaction temperature, solvent polarity (e.g., anhydrous THF or DMF), and stoichiometric ratios critically impact yield. For instance, excess EDC can lead to side reactions, while insufficient activation reduces coupling efficiency.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides precise structural data, including bond lengths and angles. For example, oxazole derivatives often show planar geometry with characteristic C=O and C-N bond distances (~1.21 Å and ~1.34 Å, respectively) .

- Spectroscopy :

- FT-IR : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and dimethylamino groups (C-N stretch ~1250 cm⁻¹).

- NMR : ¹H NMR reveals proton environments (e.g., oxazole ring protons at δ 6.5–8.0 ppm; dimethylamino protons as a singlet near δ 2.8–3.2 ppm). ¹³C NMR identifies carbonyl carbons (~165–175 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 183.06 for C₇H₁₀N₂O₃).

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The dimethylamino group (-N(CH₃)₂) acts as an electron-donating substituent, enhancing the electron density of the oxazole ring. This effect:

- Increases susceptibility to electrophilic attack at the 5-position of the oxazole ring.

- Modulates acidity : The carboxylic acid group (pKa ~2.5–3.5) may exhibit altered acidity due to resonance effects from the dimethylamino group.

- Experimental Validation : Compare reaction rates with analogs lacking the dimethylamino group (e.g., 5-methyl-1,2-oxazole-3-carboxylic acid) under identical conditions. Kinetic studies using HPLC or NMR can quantify reactivity differences .

Q. How can researchers resolve discrepancies in reported solubility data across studies?

Methodological Answer: Discrepancies often arise from variations in solvent purity, temperature, or measurement techniques. To address this:

- Standardize Protocols : Use USP-grade solvents and controlled temperatures (e.g., 25°C ± 0.1°C).

- Validate Experimentally : Perform solubility tests via gravimetric analysis (saturation concentration) or UV-Vis spectroscopy (Beer-Lambert law).

- Cross-Reference Data : Compare with structurally similar compounds (e.g., 3-(prop-2-yn-1-yloxy)-1,2-oxazole-5-carboxylic acid, solubility ~12 mg/mL in DMSO) to identify outliers .

Q. What strategies improve the compound’s stability under varying pH and temperature?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) across pH 1–10. Monitor degradation via HPLC:

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (Td). For oxazole derivatives, Td often exceeds 200°C, but dimethylamino groups may lower this due to increased polarity.

- Formulation : Lyophilization or storage in inert atmospheres (argon) minimizes oxidative degradation.

Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., replacing dimethylamino with methoxy or halogen groups).

- Biological Assays : Test analogs for target activity (e.g., enzyme inhibition using in vitro assays with IC₅₀ determination).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent electronic properties (Hammett σ constants) with binding affinity. For example, bulky groups may sterically hinder interactions, while electron-withdrawing groups enhance hydrogen bonding .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.